2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride

Description

Research Significance in Medicinal Chemistry

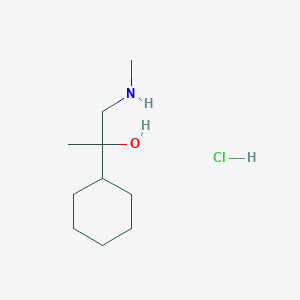

2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride belongs to the cycloalkylpropanolamine class, a group of compounds historically significant for their β-blocking activity. Its molecular framework (C10H21NO·HCl, molecular weight 207.74 g/mol) features a tertiary alcohol center, a methylamine side chain, and a cyclohexyl group, which collectively influence its stereoelectronic properties. These structural attributes enable interactions with G-protein-coupled receptors (GPCRs), particularly adrenergic and serotonin receptors, making it a versatile scaffold for cardiovascular and neuropsychiatric drug development.

The compound’s significance is further underscored by its potential as a multitarget-directed ligand (MTDL). By simultaneously modulating serotonin receptors (e.g., 5-HT1A, 5-HT7) and monoamine transporters, derivatives of this scaffold could address complex disorders like depression and Alzheimer’s disease. For instance, structural analogs incorporating cyclohexyl groups have demonstrated dual activity as serotonin reuptake inhibitors and 5-HT1A receptor agonists, reducing immobility time in murine forced swimming tests by 40–60% at 20 mg/kg doses.

Historical Development of Cyclohexylpropanolamine Compounds

Cyclohexylpropanolamines first gained attention in the 1970s with the synthesis of propranolol analogs, which combined β-blocking activity with improved metabolic stability compared to aryl-containing counterparts. Early patents, such as EP0037777B1, detailed methods for preparing cycloalkylpropanolamines via nucleophilic substitution of epoxides with secondary amines, achieving yields exceeding 80% under optimized conditions.

The introduction of the cyclohexyl moiety marked a pivotal advancement, as its lipophilic nature enhanced blood-brain barrier permeability. For example, replacing phenyl with cyclohexyl in 5-HT6 receptor ligands increased BChE inhibition by 30% while maintaining receptor affinity. This modification also reduced oxidative metabolism, as evidenced by a 2.5-fold increase in the half-life of cyclohexyl derivatives compared to aromatic analogs in hepatic microsome assays.

Current Research Landscape

Contemporary studies focus on structural optimization to improve selectivity and reduce off-target effects. Key advancements include:

- Linker Modifications : Replacing piperidine with azetidine in analogous compounds improved NET/5-HT1A receptor selectivity by 15-fold while maintaining oral bioavailability in canine models.

- Heterocyclic Integration : Substituting one phenyl ring in biphenyl derivatives with indole enhanced SERT inhibition (IC50 = 8 nM vs. 25 nM for parent compounds) and 5-HT1A binding (Ki = 1.2 nM).

Table 1: Comparative Receptor Affinity of Cyclohexylpropanolamine Derivatives

| Compound | 5-HT1A Ki (nM) | NET IC50 (nM) | LogP |

|---|---|---|---|

| Parent Compound | 12.4 | 45 | 2.8 |

| Azetidine Analog | 10.1 | 32 | 3.1 |

| Indole Derivative | 1.2 | 18 | 2.5 |

Scope and Objectives of Research Exploration

This review aims to consolidate existing knowledge on 2-cyclohexyl-1-(methylamino)propan-2-ol hydrochloride, with emphasis on:

- Structural determinants of receptor interaction.

- Synthetic methodologies and yield optimization.

- Role in multitarget therapeutic strategies.

Properties

IUPAC Name |

2-cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h9,11-12H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYCESMPHJOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(C1CCCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-chloropropan-1-ol, followed by the addition of methylamine. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Cyclohexyl ketone derivatives.

Reduction: Cyclohexyl alcohol derivatives.

Substitution: N-alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride is as a precursor in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine (Prozac). The compound serves as an intermediate in synthetic pathways that yield fluoxetine hydrochloride, which is widely used to treat depression and anxiety disorders. The synthesis involves several steps, including:

- Synthesis of 3-methylamino-1-phenyl-1-propanol : This is achieved through reductive amination processes that utilize 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride as a key intermediate .

Neuroscience Research

The compound has been utilized in neuroscience studies to investigate its effects on neurotransmitter systems. Research indicates that derivatives of this compound may influence serotonin levels, making it a valuable tool for studying mood disorders and their treatments.

Toxicology Studies

Due to its potential pharmacological effects, 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride has been included in toxicological assessments to evaluate its safety profile. Studies have focused on its immunotoxicity and skin sensitization potential, providing essential data for regulatory compliance .

Table 1: Synthesis Pathway for Fluoxetine

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Claisen condensation | Acetophenone, Ethyl formate | Base catalyzed |

| 2 | Reductive amination | Methylamine hydrochloride | Acidic conditions |

| 3 | Reduction | Sodium borohydride, Acetic acid | Controlled temperature |

Table 2: Toxicological Profile

| Endpoint | Result |

|---|---|

| Skin Sensitization | Negative (no sensitization observed) |

| Acute Toxicity | LD50 > 2000 mg/kg (in rats) |

| Immunotoxicity | No significant effects at therapeutic doses |

Case Study 1: Fluoxetine Synthesis Optimization

A study conducted by Theriot et al. (2000) explored the optimization of fluoxetine synthesis using various intermediates, including 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride. The researchers reported improved yields and purity through modified reduction techniques, highlighting the compound's efficiency in pharmaceutical manufacturing .

Case Study 2: Neuropharmacological Effects

In a study published in the Journal of Medicinal Chemistry, researchers examined the neuropharmacological effects of derivatives of 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride. They found that certain modifications enhanced serotonin receptor affinity, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-cyclohexyl-1-(methylamino)propan-2-ol hydrochloride, with distinctions in substituents, molecular weight, and pharmacological relevance:

Key Comparative Insights

The tertiary amine in 2-cyclohexyl-1-(methylamino)propan-2-ol hydrochloride contrasts with the primary amine in Phenylephrine, affecting ionization and membrane permeability.

Solubility and Stability

- Hydrochloride salts generally improve aqueous solubility. However, the cyclohexyl group’s hydrophobicity may reduce solubility compared to Phenylephrine Hydrochloride, which has a polar hydroxyl group.

Synthetic Utility Compounds like Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () demonstrate the role of cyclic amines in synthesizing spirocyclic or polycyclic pharmaceuticals, whereas the target compound’s cyclohexyl group may serve as a rigid scaffold for drug design.

Adrenergic Receptor Affinity Phenylephrine Hydrochloride’s high α₁-selectivity () contrasts with the uncertain receptor profile of 2-cyclohexyl-1-(methylamino)propan-2-ol hydrochloride. The latter’s larger substituents may favor β-adrenergic or off-target interactions.

Biological Activity

2-Cyclohexyl-1-(methylamino)propan-2-ol; hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an aliphatic amine with a cyclohexyl group, which contributes to its unique properties. Its molecular formula is CHClN, and it has a molecular weight of approximately 202.73 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

Biological Activity Overview

The biological activity of 2-Cyclohexyl-1-(methylamino)propan-2-ol; hydrochloride can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it may be effective in treating infections caused by resistant strains.

- Neuropharmacological Effects : Research indicates potential interactions with neurotransmitter systems, particularly the dopamine receptors. This could suggest applications in treating conditions like depression or anxiety.

- Analgesic Properties : Some studies have shown that the compound may possess analgesic effects, potentially making it useful in pain management therapies.

The mechanism of action for 2-Cyclohexyl-1-(methylamino)propan-2-ol; hydrochloride involves modulation of neurotransmitter pathways. It is hypothesized to act as a selective agonist for certain receptors, influencing downstream signaling pathways involved in pain perception and mood regulation.

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various derivatives, including 2-Cyclohexyl-1-(methylamino)propan-2-ol; hydrochloride. The results indicated significant antibacterial activity with MIC values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

Neuropharmacological Research

In a neuropharmacological screening, this compound was evaluated for its effects on dopamine receptors. It was found to selectively activate D3 dopamine receptors while showing minimal activity on D2 receptors, suggesting a potential role in developing treatments for psychiatric disorders .

| Receptor Type | EC (nM) | Emax (%) |

|---|---|---|

| D3 | 278 ± 62 | 95 ± 6 |

| D2 | Inactive | N/A |

Q & A

Q. What are the optimal synthetic routes for 2-Cyclohexyl-1-(methylamino)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclohexane intermediate preparation, epoxide formation, and amine functionalization. Key steps include:

Cyclohexane Intermediate : Catalytic hydrogenation of substituted cyclohexene derivatives under controlled pressure (e.g., 2–5 bar H₂) and temperature (50–80°C) to ensure stereochemical integrity .

Epoxide Ring-Opening : Reacting the cyclohexyl epoxide with methylamine in polar aprotic solvents (e.g., THF or DMF) at 0–25°C to prevent side reactions .

Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt.

- Critical Parameters :

- Solvent Systems : Polar solvents enhance nucleophilic attack during epoxide opening.

- Temperature Control : Lower temperatures (<25°C) minimize undesired polymerization or decomposition .

- Yield Optimization : Purity (>95%) is achieved via recrystallization from ethanol/water mixtures.

Q. How can spectroscopic and chromatographic methods be used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (methylamino group), and δ 3.5–4.0 ppm (propanol hydroxyl) confirm structural motifs .

- ¹³C NMR : Signals for the cyclohexyl carbons (25–35 ppm) and the quaternary carbon (70–75 ppm) validate the backbone .

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1.0 mL/min. Retention time (~8.2 min) and peak symmetry indicate purity .

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 216.3 (calc. 216.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control during epoxide opening. Strategies include:

- Reaction Monitoring : Use in-situ FTIR to track amine-epoxide intermediates and adjust reagent stoichiometry dynamically .

- Scale-Up Adjustments :

- Mixing Efficiency : Transition from batch to flow chemistry to maintain consistent heat/mass transfer .

- Byproduct Analysis : Identify impurities (e.g., dimerized amines) via LC-MS and optimize quenching steps (e.g., rapid acidification) .

- Case Study : Pilot-scale synthesis (10 L) achieved 82% yield by increasing methylamine equivalents by 15% and reducing reaction time to 4 hours .

Q. What computational approaches predict the biological targets and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with adrenergic receptors (e.g., β2-AR). The cyclohexyl group shows hydrophobic interactions with Phe194 and Tyr316 residues, while the hydroxyl forms hydrogen bonds with Asp113 .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2.0 Å confirms stable binding .

- Comparative Analysis : Compare with analogs (e.g., 2-(4-methoxyphenyl)propan-2-amine hydrochloride) to identify structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.